(5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone (5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1798488-01-3
VCID: VC5107638
InChI: InChI=1S/C14H14BrNO5S/c15-13-4-3-12(21-13)14(17)16-6-5-11(8-16)22(18,19)9-10-2-1-7-20-10/h1-4,7,11H,5-6,8-9H2
SMILES: C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=C(O3)Br
Molecular Formula: C14H14BrNO5S
Molecular Weight: 388.23

(5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone

CAS No.: 1798488-01-3

Cat. No.: VC5107638

Molecular Formula: C14H14BrNO5S

Molecular Weight: 388.23

* For research use only. Not for human or veterinary use.

(5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone - 1798488-01-3

Specification

CAS No. 1798488-01-3
Molecular Formula C14H14BrNO5S
Molecular Weight 388.23
IUPAC Name (5-bromofuran-2-yl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone
Standard InChI InChI=1S/C14H14BrNO5S/c15-13-4-3-12(21-13)14(17)16-6-5-11(8-16)22(18,19)9-10-2-1-7-20-10/h1-4,7,11H,5-6,8-9H2
Standard InChI Key OGMWXIMSLAKZMR-UHFFFAOYSA-N
SMILES C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=C(O3)Br

Introduction

Structural Analysis and Molecular Characteristics

The molecular formula of (5-bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone is C₁₄H₁₄BrNO₅S, with a molecular weight of 388.24 g/mol . Its structure integrates three key components:

  • A 5-bromofuran-2-yl group, featuring a bromine atom at the 5-position of the furan ring.

  • A pyrrolidin-1-yl ring substituted at the 3-position with a (furan-2-ylmethyl)sulfonyl group.

  • A methanone bridge connecting the bromofuran and modified pyrrolidine moieties.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₄BrNO₅S
Molecular Weight388.24 g/mol
SMILES NotationO=C(c1ccc(Br)o1)N1CCC(S(=O)(=O)Cc2ccco2)C1
logP (Predicted)~3.0 (estimated via analogs)
Hydrogen Bond Acceptors7

The bromine atom on the furan ring enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the sulfonyl group on the pyrrolidine introduces polarity and potential hydrogen-bonding interactions . The racemic mixture designation in related bromofuran derivatives suggests possible stereochemical complexity, though specific stereochemical data for this compound remain unreported .

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into three synthetic building blocks:

  • 5-Bromofuran-2-carboxylic acid derivatives (precursor to the methanone group).

  • 3-Sulfonated pyrrolidine intermediates.

  • Furan-2-ylmethyl sulfonyl chloride (for sulfonation).

Step 1: Synthesis of 3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine

  • Sulfonation of pyrrolidine: Reaction of pyrrolidine with furan-2-ylmethyl sulfonyl chloride under basic conditions (e.g., triethylamine) yields the sulfonated intermediate .

  • Optimization: Polar aprotic solvents (e.g., DCM) and low temperatures (0–5°C) improve sulfonation efficiency .

Step 2: Coupling with 5-Bromofuran-2-carbonyl Chloride

  • Acylation: The sulfonated pyrrolidine reacts with 5-bromofuran-2-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the methanone bridge .

  • Yield: Analogous acylation reactions report yields of 75–85% under optimized conditions .

Step 3: Purification and Characterization

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane) isolates the product.

  • Spectroscopic Validation:

    • ¹H NMR: Signals at δ 7.4–7.6 ppm (furan protons), δ 3.2–3.5 ppm (pyrrolidine CH₂), and δ 2.8 ppm (sulfonyl CH₂) .

    • MS: Molecular ion peak at m/z 388.24 (M⁺) .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

  • logP: Predicted ~3.0, indicating moderate lipophilicity suitable for membrane permeability .

  • Aqueous Solubility: Low (<1 mg/mL) due to the sulfonyl and bromofuran groups, necessitating formulation with co-solvents (e.g., DMSO) .

Stability Profile

  • Thermal Stability: Decomposes above 200°C (DSC analysis of analogs).

  • Photolytic Sensitivity: Bromofuran derivatives are prone to debromination under UV light, requiring storage in amber vials .

Hypothetical Biological Applications and Mechanisms

Antimicrobial Activity

Analogous bromofuran-sulfonamide hybrids exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential here .

Drug-Likeness Assessment

  • Lipinski’s Rule: Molecular weight <500, H-bond acceptors = 7 (passes) .

  • Bioavailability Score: Estimated 0.55 (moderate).

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The 5-bromofuran group undergoes Suzuki-Miyaura coupling with aryl boronic acids to yield biaryl derivatives, expanding structural diversity .

Sulfonyl Group Modifications

  • Reduction: NaBH₄ reduces the sulfonyl group to thioether, altering polarity.

  • Oxidation: H₂O₂ regenerates sulfonyl from thioether intermediates .

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